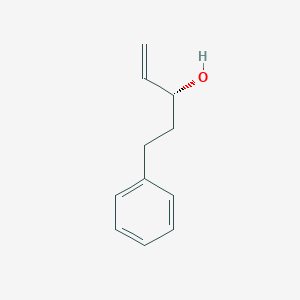

(R)-3-hydroxy-5-phenylpent-1-ene

Description

Properties

IUPAC Name |

(3R)-5-phenylpent-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUJXKHHANQVNB-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-hydroxy-5-phenylpent-1-ene can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxo-5-phenylpent-1-ene using chiral catalysts. This method ensures the formation of the ®-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Another method involves the use of organometallic reagents. For instance, the addition of phenylmagnesium bromide to ®-3-hydroxy-5-penten-1-one followed by acidic workup can yield ®-3-hydroxy-5-phenylpent-1-ene.

Industrial Production Methods

Industrial production of ®-3-hydroxy-5-phenylpent-1-ene may involve large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogenation reactors and chiral catalysts to achieve the desired enantiomeric excess. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-hydroxy-5-phenylpent-1-ene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The double bond can be reduced to form ®-3-hydroxy-5-phenylpentane using hydrogen gas and a palladium catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

Oxidation: ®-3-oxo-5-phenylpent-1-ene.

Reduction: ®-3-hydroxy-5-phenylpentane.

Substitution: ®-3-tosyloxy-5-phenylpent-1-ene and subsequent products depending on the nucleophile used.

Scientific Research Applications

®-3-hydroxy-5-phenylpent-1-ene has several applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates. It helps in understanding the stereoselectivity of enzymes.

Medicine: Potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its structure can be modified to create analogs with therapeutic properties.

Industry: Used in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-hydroxy-5-phenylpent-1-ene depends on its specific application. In enzymatic reactions, the compound interacts with the active site of the enzyme, where the hydroxyl and phenyl groups play crucial roles in binding and catalysis. The chiral center ensures that the compound fits into the enzyme’s active site in a specific orientation, leading to selective reactions.

In medicinal chemistry, the compound’s mechanism of action may involve interactions with biological targets such as receptors or enzymes. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

®-3-hydroxy-5-phenylpent-1-ene can be compared with similar compounds such as:

(S)-3-hydroxy-5-phenylpent-1-ene: The enantiomer of the compound, which may exhibit different biological activities and properties.

3-hydroxy-5-phenylpentane: Lacks the double bond, resulting in different reactivity and applications.

3-oxo-5-phenylpent-1-ene: The oxidized form, which can be used as an intermediate in various synthetic pathways.

The uniqueness of ®-3-hydroxy-5-phenylpent-1-ene lies in its chiral center and the presence of both a hydroxyl group and a double bond, making it a versatile compound for various chemical transformations and applications.

Q & A

Q. Q1. What experimental strategies are recommended for synthesizing (R)-3-hydroxy-5-phenylpent-1-ene with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution. For catalytic approaches, Sharpless epoxidation or enzymatic reduction using ketoreductases (e.g., KREDs) may be employed to introduce stereochemistry at the hydroxyl group. Chiral chromatography (e.g., HPLC with polysaccharide-based columns) is critical for resolving enantiomers post-synthesis. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized using design-of-experiment (DoE) frameworks to maximize yield and enantiomeric excess (ee). Structural validation via X-ray crystallography (using SHELX for refinement ) or NMR spectroscopy (e.g., NOESY for spatial configuration analysis) is essential to confirm stereochemical integrity .

Q. Q2. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures.

- pH-dependent stability: Incubate the compound in buffered solutions (pH 1–12) and analyze degradation products via LC-MS. Kinetic modeling (e.g., Arrhenius equation for temperature effects) quantifies degradation rates. Data interpretation should align with ICH guidelines for pharmaceutical intermediates, though the compound’s non-pharmaceutical status requires cautious extrapolation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Methodological Answer: Contradictions often arise from divergent reaction conditions or analytical methodologies. To address this:

Replicate studies using standardized protocols (e.g., identical solvents, catalysts, and temperatures).

Cross-validate analytical data via orthogonal techniques (e.g., GC-MS vs. NMR for purity assessment).

Investigate stereochemical influences: The R-configuration may alter reaction pathways compared to racemic mixtures, requiring density functional theory (DFT) calculations to model electronic effects .

Q. Q4. What advanced techniques are suitable for studying the compound’s role in enantioselective C–C bond formation?

Methodological Answer: Mechanistic studies should combine experimental and computational approaches:

- Kinetic isotope effects (KIE): Probe rate-determining steps in cross-coupling reactions.

- In-situ spectroscopy: Use FTIR or Raman to track intermediate formation.

- DFT/Molecular Dynamics: Simulate transition states and enantioselectivity using Gaussian or ORCA software.

- Chiral auxiliaries: Co-crystallize intermediates for X-ray analysis to map stereochemical outcomes .

Q. Q5. How can researchers design experiments to evaluate the compound’s potential as a chiral building block in natural product synthesis?

Methodological Answer: Adopt a modular synthesis approach:

Retrosynthetic analysis: Identify key bonds in target molecules (e.g., terpenes or alkaloids) that align with the compound’s pentene and hydroxyl motifs.

Functionalization: Test regioselective reactions (e.g., epoxidation, hydroboration) to expand utility.

Biological relevance: Screen derivatives for bioactivity using in vitro assays (e.g., enzyme inhibition), ensuring compliance with ethical guidelines for non-pharmaceutical compounds .

Data Analysis and Interpretation

Q. Q6. What statistical methods are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Multivariate analysis: Apply principal component analysis (PCA) to identify outliers in spectral datasets.

- Bayesian inference: Model uncertainty in crystallographic refinement (e.g., SHELXL’s Bayesian statistics ).

- Error propagation analysis: Quantify uncertainties in bond lengths and angles from XRD data versus NOE-derived NMR distances .

Q. Q7. How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer:

- Read-across approaches: Use toxicity data from structurally analogous compounds (e.g., phenylpentene derivatives) as provisional benchmarks.

- In silico prediction: Apply QSAR models (e.g., EPI Suite) to estimate biodegradability and bioaccumulation potential.

- Microscale testing: Conduct acute toxicity assays with Daphnia magna or algae, adhering to OECD guidelines for preliminary risk assessment .

Experimental Design and Optimization

Q. Q8. What strategies optimize the scalability of this compound synthesis without compromising enantiopurity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.